molecular formula C27H22O2 B8608031 AGN 192870

AGN 192870

Cat. No. B8608031
M. Wt: 378.5 g/mol
InChI Key: LTHJFFPLLKIZTC-UHFFFAOYSA-N
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Procedure details

Name
CC1(C)CC=C(c2nccs2)c2cc(C#Cc3ccc(C(=O)O)cc3)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1ccc(C#Cc2ccc3c(c2)C(c2ccccc2)=CCC3(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][C:2]1([CH3:3])[CH2:4][CH:5]=[C:6]([c:7]2[s:8][cH:9][cH:10][n:11]2)[c:12]2[cH:13][c:14]([C:15]#[C:16][c:17]3[cH:18][cH:19][c:20]([C:21]([OH:22])=[O:23])[cH:24][cH:25]3)[cH:26][cH:27][c:28]21.[CH3:29][C:30]1([CH3:59])[c:31]2[cH:32][cH:33][c:34]([C:46]#[C:47][c:48]3[cH:49][cH:50][c:51]([C:52](=[O:53])[O:54][CH2:55][CH3:56])[cH:57][cH:58]3)[cH:35][c:36]2[C:37]([c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)=[CH:38][CH2:39]1>>[CH3:29][C:30]1([CH3:59])[c:31]2[cH:32][cH:33][c:34]([C:46]#[C:47][c:48]3[cH:49][cH:50][c:51]([C:52](=[O:53])[OH:54])[cH:57][cH:58]3)[cH:35][c:36]2[C:37]([c:40]2[cH:41][cH:42][cH:43][cH:44][cH:45]2)=[CH:38][CH2:39]1

Inputs

Step One
Name
CC1(C)CC=C(c2nccs2)c2cc(C#Cc3ccc(C(=O)O)cc3)ccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)CC=C(c2nccs2)c2cc(C#Cc3ccc(C(=O)O)cc3)ccc21
Name
CCOC(=O)c1ccc(C#Cc2ccc3c(c2)C(c2ccccc2)=CCC3(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)c1ccc(C#Cc2ccc3c(c2)C(c2ccccc2)=CCC3(C)C)cc1

Outcomes

Product
Name
Type
product
Smiles
CC1(C)CC=C(c2ccccc2)c2cc(C#Cc3ccc(C(=O)O)cc3)ccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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